molecular formula C14H22ClN B13703911 3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride

3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride

Cat. No.: B13703911
M. Wt: 239.78 g/mol
InChI Key: ZFOJBCRWCZZFDT-UHFFFAOYSA-N
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Description

3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where an azetidine precursor reacts with a pentamethylphenyl-substituted electrophile under basic conditions . Another approach involves the cyclization of a suitable precursor in the presence of a strong base or acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Additionally, the scalability of the aza-Michael addition and cyclization reactions makes them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3,4,5,6-Pentamethylphenyl)azetidine Hydrochloride is unique due to the presence of the pentamethylphenyl group, which imparts increased lipophilicity and steric bulk. This modification can enhance the compound’s stability, reactivity, and biological activity compared to simpler azetidines .

Properties

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

3-(2,3,4,5,6-pentamethylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C14H21N.ClH/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13;/h13,15H,6-7H2,1-5H3;1H

InChI Key

ZFOJBCRWCZZFDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C.Cl

Origin of Product

United States

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